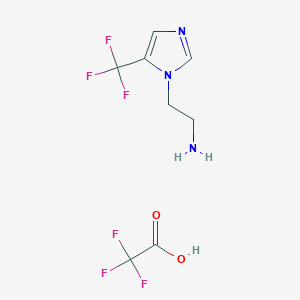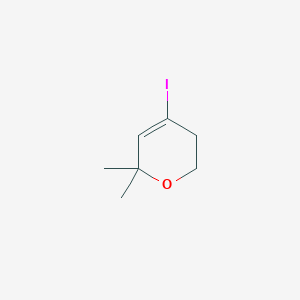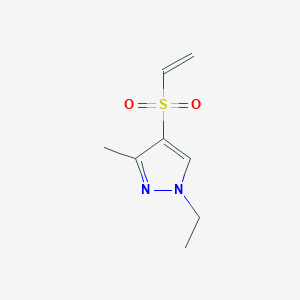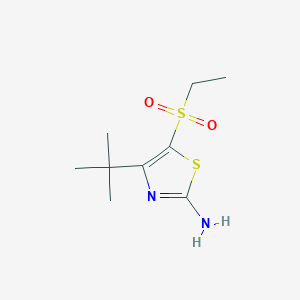
2-(5-(Trifluoromethyl)-1H-imidazol-1-yl)ethanamine 2,2,2-trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-(Trifluoromethyl)-1H-imidazol-1-yl)ethanamine 2,2,2-trifluoroacetate is a compound that features a trifluoromethyl group attached to an imidazole ring, which is further connected to an ethanamine group The trifluoroacetate part of the compound is a salt formed with trifluoroacetic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Trifluoromethyl)-1H-imidazol-1-yl)ethanamine 2,2,2-trifluoroacetate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, ammonia, and formaldehyde.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethyl iodide in the presence of a base.
Attachment of the Ethanamine Group: The ethanamine group is attached via a nucleophilic substitution reaction.
Formation of the Trifluoroacetate Salt: The final compound is formed by reacting the amine with trifluoroacetic acid to form the trifluoroacetate salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar steps as described above, but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanamine group.
Reduction: Reduction reactions can occur at the imidazole ring or the trifluoromethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethanamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidation can lead to the formation of imidazole N-oxides.
Reduction: Reduction can result in the formation of partially or fully reduced imidazole derivatives.
Substitution: Substitution reactions can yield various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
2-(5-(Trifluoromethyl)-1H-imidazol-1-yl)ethanamine 2,2,2-trifluoroacetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique chemical properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers.
Mecanismo De Acción
The mechanism of action of 2-(5-(Trifluoromethyl)-1H-imidazol-1-yl)ethanamine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, particularly those involved in neurotransmission.
Pathways Involved: It can modulate signaling pathways by affecting the activity of enzymes such as kinases and phosphatases.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5-(Trifluoromethyl)-1H-imidazol-1-yl)ethanol
- 2-(5-(Trifluoromethyl)-1H-imidazol-1-yl)acetic acid
- 2-(5-(Trifluoromethyl)-1H-imidazol-1-yl)propane
Uniqueness
2-(5-(Trifluoromethyl)-1H-imidazol-1-yl)ethanamine 2,2,2-trifluoroacetate is unique due to its combination of a trifluoromethyl group and an imidazole ring, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents.
Propiedades
Fórmula molecular |
C8H9F6N3O2 |
|---|---|
Peso molecular |
293.17 g/mol |
Nombre IUPAC |
2,2,2-trifluoroacetic acid;2-[5-(trifluoromethyl)imidazol-1-yl]ethanamine |
InChI |
InChI=1S/C6H8F3N3.C2HF3O2/c7-6(8,9)5-3-11-4-12(5)2-1-10;3-2(4,5)1(6)7/h3-4H,1-2,10H2;(H,6,7) |
Clave InChI |
OGPFJEZOJRWUAG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N(C=N1)CCN)C(F)(F)F.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6'-Fluorospiro[cyclopropane-1,3'-indoline]](/img/structure/B11783691.png)




![6-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11783711.png)
![5-((2,6-Dimethylmorpholino)methyl)-2-(3-iodophenyl)benzo[d]oxazole](/img/structure/B11783713.png)

![2-Chloro-6-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-4-phenylnicotinonitrile](/img/structure/B11783731.png)
![3,4-Dichloro-N-(2,4,5-trichlorophenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11783734.png)
![4-(Difluoromethoxy)-2-ethylbenzo[d]oxazole](/img/structure/B11783749.png)

